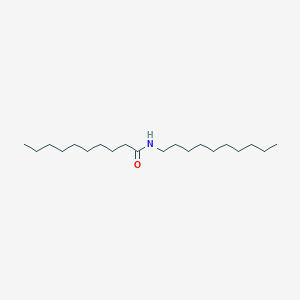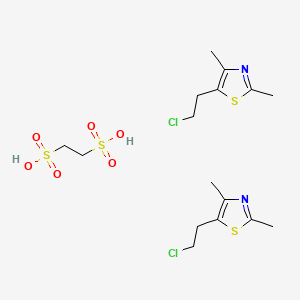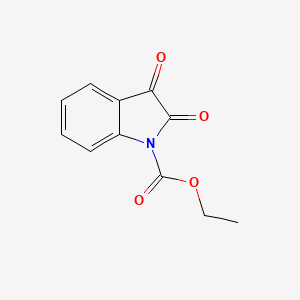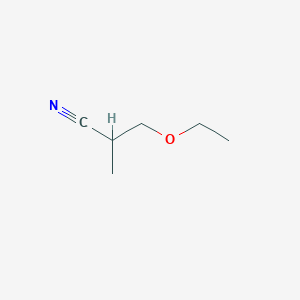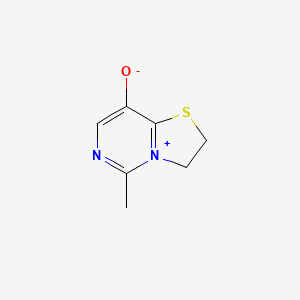
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt typically involves the condensation of aromatic aldehydes with ethyl acetoacetate to form α,β-unsaturated ketones. These ketones then react with 1,3-thiazol-2-amine to form hemiaminals, which undergo intramolecular cyclization to yield the desired thiazolopyrimidine derivatives . The reaction conditions often favor the presence of electron-withdrawing groups in the aldehyde moiety and the steric effect of the methyl group .
Analyse Des Réactions Chimiques
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogen-containing compounds, chloroacetic acid, and terminal alkynes . The major products formed from these reactions are often functionalized thiazolopyrimidine derivatives, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
It has shown promise as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its antifungal and antioxidant properties . In the field of medicinal chemistry, Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt has been explored as a potential inhibitor of enzymes and receptors involved in various diseases .
Mécanisme D'action
The mechanism of action of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity . The presence of electron-donating groups in the compound’s structure enhances its bioactivity, making it a potent candidate for drug development .
Comparaison Avec Des Composés Similaires
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt can be compared to other thiazolopyrimidine derivatives, such as Thiazolo(3,2-a)pyridinium and Thiazolo(3,2-b)pyrimidine . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly influence their chemical properties and biological activities. The unique combination of a thiazole ring fused to a pyrimidine ring in this compound distinguishes it from other related compounds and contributes to its distinct bioactivity .
Propriétés
Numéro CAS |
24614-07-1 |
|---|---|
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-8-olate |
InChI |
InChI=1S/C7H8N2OS/c1-5-8-4-6(10)7-9(5)2-3-11-7/h4H,2-3H2,1H3 |
Clé InChI |
LXPWRJJEUZZNLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C2=[N+]1CCS2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




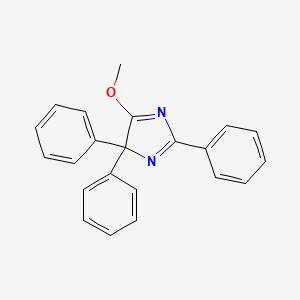

![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
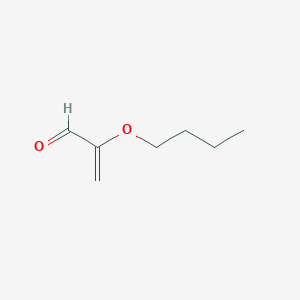

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
